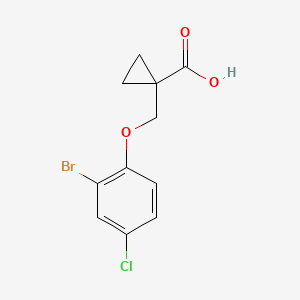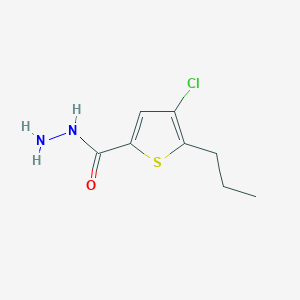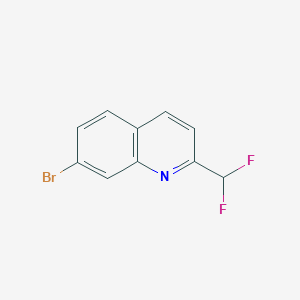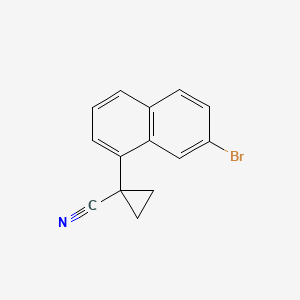![molecular formula C10H11F4NO B12075679 2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B12075679.png)
2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. The presence of fluorine atoms in the compound enhances its stability and reactivity, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound containing a trifluoromethyl group.
Fluorination: The aromatic compound undergoes fluorination to introduce the fluorine atoms at specific positions.
Amination: The fluorinated aromatic compound is then subjected to amination reactions to introduce the amino group.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol: Similar structure with slight variations in the carbon chain.
4-Fluoro-2-(trifluoromethyl)aniline: Contains a trifluoromethyl group and an amino group but differs in the overall structure.
Uniqueness
2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H11F4NO |
|---|---|
Molekulargewicht |
237.19 g/mol |
IUPAC-Name |
2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H11F4NO/c11-9-2-1-6(3-7(15)5-16)4-8(9)10(12,13)14/h1-2,4,7,16H,3,5,15H2 |
InChI-Schlüssel |
IZWXGIZHKYNIHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC(CO)N)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Azetidin-1-yl)methyl]-2-chloropyridine](/img/structure/B12075597.png)

![Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12075619.png)




![2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide](/img/structure/B12075657.png)




![tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12075673.png)
![2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetic acid hydrochloride](/img/structure/B12075684.png)
